N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Description
N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic small molecule characterized by a benzothiazole core linked to a propanamide chain and a 2,5-difluorophenyl substituent. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in modulating protein interactions and enzyme inhibition. The 2,5-difluorophenyl group introduces electron-withdrawing effects and may enhance metabolic stability or binding affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNOHFIMCISIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C16H12F2N2O2S
- Molecular Weight: 334.34 g/mol
- Purity: Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Binding: It can interact with receptors that regulate cell growth and apoptosis, potentially inducing programmed cell death in cancer cells .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 pathway |
| A549 (Lung) | 6.26 | Cell cycle arrest and apoptosis |
| NCI-H358 (Lung) | 6.48 | Modulation of apoptosis-related proteins |
The compound exhibited higher potency compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10.7 μmol/mL |
| Staphylococcus aureus | 21.4 μmol/mL |
| Candida albicans | 40.2 μmol/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Study on Antitumor Efficacy
A comprehensive study evaluated the effects of this compound on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture models:
- Results:
- The compound demonstrated higher cytotoxicity in 2D cultures compared to 3D models.
- Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner.
This study underscores the importance of evaluating drug efficacy in different cellular environments to better predict therapeutic outcomes .
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial effects of the compound against a panel of pathogens:
- Findings:
- The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- The mechanism was attributed to disruption of bacterial cell membrane integrity.
These results highlight the potential for this compound as an antimicrobial agent in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorination vs. Methylation
A closely related compound, N-(2,5-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (C489-0330) , differs in two key aspects:
Phenyl Substituents: The target compound has 2,5-difluoro groups, while C489-0330 features 2,5-dimethyl substituents.
Benzothiazole Saturation: The target compound’s benzothiazole is fully aromatic (non-hydrogenated), whereas C489-0330 contains a 2,3-dihydrobenzothiazole ring. Saturation may reduce planarity, altering binding interactions or conformational stability .
Fluorophenyl Analogs in Related Scaffolds
Compounds with 3,4-difluorophenyl or 4-fluorophenyl groups (e.g., 29 , 31 , 33 in –3) share fluorinated aromatic systems but differ in core structures (e.g., tetrahydropyrimidine, piperidine). These examples highlight the prevalence of fluorination in medicinal chemistry to optimize electronic properties and target engagement. However, the 2,5-difluoro configuration in the target compound may offer distinct steric or electronic effects compared to 3,4- or 4-fluoro isomers .
Thiadiazocin and Thiazole Derivatives
The synthesis of (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) () demonstrates the utility of fluorophenyl groups in complex heterocyclic systems. While structurally distinct from the target compound, this example underscores fluorine’s role in tuning solubility and bioactivity in polycyclic frameworks .
Structural and Functional Comparison Table
Implications of Structural Differences
- Electron-Withdrawing Effects : The 2,5-difluorophenyl group in the target compound likely increases electrophilicity at the benzothiazole carbonyl, enhancing hydrogen-bonding interactions with biological targets compared to methylated analogs .
- Metabolic Stability: Fluorination generally reduces oxidative metabolism, suggesting improved pharmacokinetics for the target compound versus dimethylated or non-fluorinated derivatives .
- Synthetic Feasibility : The evidence highlights diverse fluorination strategies (e.g., SNAr reactions, metal-catalyzed coupling), which may inform scalable synthesis routes for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
